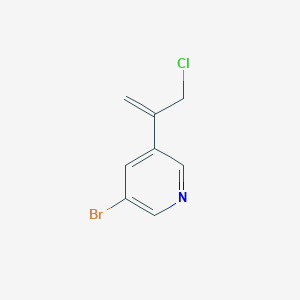

3-Bromo-5-(1-chloromethylvinyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a nitrogen-containing six-membered aromatic heterocycle, is a cornerstone of modern chemical and pharmaceutical research. nih.gov Structurally analogous to benzene (B151609), this scaffold is ubiquitous in nature, forming the core of essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov In medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs and clinically useful agents. nih.govresearchgate.netrsc.org Its ability to improve water solubility and act as a pharmacophore has led to its incorporation into therapeutic agents for a wide range of diseases. nih.govresearchgate.net The pyridine framework is a key component in over 7000 drug molecules, underscoring its profound impact on drug design and discovery. nih.govrsc.org Researchers are continually focused on developing new analogues using pyridine templates to investigate their mechanisms of action and uncover new pharmaceutical leads. dovepress.com

Strategic Importance of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines are exceptionally valuable as intermediates in organic synthesis, primarily due to their utility in cross-coupling reactions. nih.gov Reactions such as the Suzuki-Miyaura cross-coupling are fundamental for creating carbon-carbon bonds, and halogenated pyridines serve as key electrophilic partners. nih.govacs.org The presence of halogen atoms (F, Cl, Br, I) on the pyridine ring provides reactive handles for introducing a wide variety of substituents.

The type of halogen dictates the reactivity, generally following the trend of C–I > C–Br > C–Cl, which allows for site-selective functionalization on polyhalogenated pyridine systems. nih.gov This differential reactivity is a powerful tool for chemists, enabling the sequential and controlled construction of complex molecular architectures. nih.govresearchgate.net The ability to use chloro- and bromo-derivatives, which are often more cost-effective and readily available than their iodo-counterparts, further enhances their strategic importance in both academic and industrial settings. nih.gov

Structural Elucidation and Naming Convention of 3-Bromo-5-(1-chloromethylvinyl)pyridine

The compound this compound is a disubstituted pyridine derivative with the chemical formula C₈H₇BrClN. guidechem.com Its structure consists of a central pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a 1-(chloromethyl)vinyl group.

The naming follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for aromatic compounds. The pyridine ring is the parent structure, and its atoms are numbered starting from the nitrogen atom as 1. The substituents are then named and numbered to give the lowest possible locants. In this case, the substituents are a bromine atom at position 3 and a "1-(chloromethyl)vinyl" group at position 5. The vinyl group (ethenyl) is attached to the pyridine ring at its 1-position, and this vinyl group is itself substituted with a chloromethyl group at its 1-position.

Table 1: Chemical Properties of this compound

This is an interactive table. Select a property to view its details.

| Property | Value |

| CAS Number | 118775-47-6 guidechem.com |

| Molecular Formula | C₈H₇BrClN guidechem.com |

| Molecular Weight | 232.5 g/mol guidechem.com |

| Canonical SMILES | C=C(CCl)C1=CC(=CN=C1)Br guidechem.com |

| InChI Key | HIKTWXFQHDREBU-UHFFFAOYSA-N guidechem.com |

| Topological Polar Surface Area | 12.9 Ų guidechem.com |

| Rotatable Bond Count | 2 guidechem.com |

| Heavy Atom Count | 11 guidechem.com |

Contextualizing this compound within Contemporary Heterocyclic Chemistry

Within the vast field of heterocyclic chemistry, this compound represents a highly versatile and functionalized building block. Its structure is strategically designed for sequential and diverse chemical transformations. The bromine atom at the 3-position is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. nih.govacs.org Simultaneously, the chloromethyl group on the vinyl substituent offers a site for nucleophilic substitution, enabling the attachment of a different set of functional moieties. The vinyl group itself can participate in addition reactions.

This multi-functionality makes the compound a valuable precursor for synthesizing complex, highly substituted pyridine derivatives, which are sought after in medicinal chemistry and materials science. chemijournal.com The ability to perform selective modifications at different sites on the molecule without extensive use of protecting groups is a key goal in modern synthesis. Therefore, intermediates like this compound are instrumental in the efficient construction of molecular libraries for drug discovery and the development of novel functional materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrClN |

|---|---|

Molecular Weight |

232.50 g/mol |

IUPAC Name |

3-bromo-5-(3-chloroprop-1-en-2-yl)pyridine |

InChI |

InChI=1S/C8H7BrClN/c1-6(3-10)7-2-8(9)5-11-4-7/h2,4-5H,1,3H2 |

InChI Key |

HIKTWXFQHDREBU-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCl)C1=CC(=CN=C1)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 3 Bromo 5 1 Chloromethylvinyl Pyridine

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring, an electron-deficient aromatic system, exhibits unique reactivity patterns influenced by the electronegative nitrogen atom and the existing substituents.

Nucleophilic Aromatic Substitution at the Bromine-Substituted Position

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally more facile than on benzene (B151609) due to the ring's electron-deficient nature. However, the regioselectivity is highly dependent on the position of the leaving group. SNAr reactions occur most readily at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom through resonance. stackexchange.comwikipedia.org

For 3-Bromo-5-(1-chloromethylvinyl)pyridine, nucleophilic attack at the C-3 position is less favored. The intermediate formed from attack at this position does not allow for the negative charge to be stabilized by the nitrogen atom, making the reaction energetically less favorable. stackexchange.com Consequently, direct SNAr at the bromine-substituted position requires harsh reaction conditions or the presence of strongly activating groups, which are absent in this molecule. While direct displacement of the 3-bromo group by common nucleophiles is difficult, alternative pathways, such as those involving pyridyne intermediates under strong basic conditions, can sometimes lead to substitution at this position. researchgate.net

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on pyridine is significantly slower than on benzene. The ring nitrogen acts as a strong deactivating group due to its inductive electron-withdrawing effect. Furthermore, under the acidic conditions often required for SEAr, the nitrogen atom is readily protonated, forming a pyridinium (B92312) ion. This further deactivates the ring towards electrophilic attack.

When substitution does occur, it preferentially takes place at the 3-position (meta to the nitrogen), as this avoids the formation of highly unstable intermediates where a positive charge is placed on a carbon adjacent to the positively charged nitrogen. quora.com

In this compound, the C-3 and C-5 positions are already substituted. The remaining open positions for electrophilic attack are C-2, C-4, and C-6.

Directing Effects: The bromine atom is a deactivating but ortho-, para-directing group. The vinyl group is weakly activating. The overriding factor, however, is the powerful deactivating and meta-directing influence of the pyridine nitrogen.

Predicted Reactivity: An incoming electrophile will preferentially avoid the positions ortho and para to the nitrogen (C-2, C-4, C-6). Since the meta positions (C-3 and C-5) are blocked, electrophilic aromatic substitution on the pyridine nucleus of this specific compound is exceptionally difficult and would require forcing conditions, likely leading to low yields and potential side reactions.

N-Oxidation and Subsequent Transformations of the Pyridine Nitrogen

The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a key transformation that significantly alters the reactivity of the ring. This reaction can be achieved using various oxidizing agents. researchgate.net The resulting N-oxide group has a profound electronic influence; it is electron-donating through resonance and electron-withdrawing inductively. thieme-connect.de

This dual nature activates the pyridine ring for further functionalization:

Electrophilic Substitution: The N-oxide group activates the C-4 (para) position towards electrophilic attack.

Nucleophilic Substitution: The C-2 and C-6 (ortho) positions become more susceptible to nucleophilic attack. bohrium.com

Pyridine N-oxides are versatile intermediates for synthesizing a wide array of substituted pyridines through reactions like C-H activation, cross-coupling, and halogenation. bohrium.comresearchgate.net For this compound, N-oxidation would create a valuable intermediate for introducing substituents at the C-4 or C-2/C-6 positions, which are otherwise difficult to functionalize.

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) in Acetic Acid | Glacial acetic acid, heating | researchgate.net |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), room temperature | researchgate.net |

| Dimethyldioxirane (DMDO) | Acetone, room temperature | researchgate.net |

| Methyltrioxorhenium (MTO) with H₂O₂ | Catalytic MTO, aqueous H₂O₂, various solvents | researchgate.net |

Transformations Involving the Bromine Substituent

The carbon-bromine bond at the C-3 position is the most versatile handle for synthetic modifications of the molecule, primarily through transition metal-catalyzed cross-coupling reactions and reductive processes.

Diverse Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation

The bromine substituent on the pyridine ring serves as an excellent electrophilic partner in a wide range of palladium-catalyzed cross-coupling reactions. These methods provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a new C-C bond. It is widely used to synthesize biaryl compounds and is tolerant of many functional groups. researchgate.netwikipedia.orglibretexts.org

Heck-Mizoroki Reaction: This reaction forms a C-C bond by coupling the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org It is a key method for the synthesis of substituted alkenes, such as styrenes.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. scirp.orgscirp.orgresearchgate.net

Buchwald-Hartwig Amination: This is a powerful method for C-N bond formation, coupling the aryl bromide with primary or secondary amines. chemspider.comwikipedia.orglibretexts.org It has largely replaced harsher classical methods for synthesizing aryl amines.

C-O and C-S Coupling: Analogous to the Buchwald-Hartwig amination, palladium-catalyzed methods also exist for the coupling of aryl bromides with alcohols (phenols) and thiols to form diaryl ethers and thioethers, respectively.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | C-C (sp²-sp²) | Pd(OAc)₂, Pd(PPh₃)₄ with a base (e.g., K₂CO₃, Cs₂CO₃) | researchgate.netlibretexts.org |

| Heck-Mizoroki | Alkene (e.g., Styrene, Acrylate) | C-C (sp²-sp²) | Pd(OAc)₂ with a phosphine (B1218219) ligand and a base (e.g., Et₃N) | wikipedia.orgbeilstein-journals.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, base (e.g., Et₃N) | scirp.orgsoton.ac.uk |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd catalyst with a specialized phosphine ligand (e.g., BINAP, XantPhos) and a strong base (e.g., NaOtBu) | wikipedia.orglibretexts.org |

Reductive Debromination and Hydrogenolysis Studies

Reductive debromination, the replacement of the bromine atom with a hydrogen atom, is a useful synthetic transformation. This reaction can be accomplished through several methods. wikipedia.org

Catalytic Hydrogenation: This is a common and efficient method involving the use of a palladium catalyst, typically palladium on carbon (Pd/C), with a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or sodium hypophosphite. organic-chemistry.org This method is often chemoselective, allowing for the reduction of the C-Br bond in the presence of other reducible functional groups under neutral conditions. organic-chemistry.org

Hydride Reagents: Strong hydride sources can cleave the C-Br bond, although this method may be less selective.

Photoredox Catalysis: Modern methods utilizing visible light and a photoredox catalyst offer a mild and environmentally friendly alternative for the reductive debromination of aryl bromides. researchgate.net

Hydrogenolysis of the C-Br bond is generally easier than that of a C-Cl bond, allowing for selective dehalogenation if both are present in a molecule. organic-chemistry.org This reaction is valuable for removing a bromine atom that was used as a directing or blocking group during a synthetic sequence.

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Cost-effective, efficient for industrial applications. | organic-chemistry.org |

| Transfer Hydrogenolysis | Pd/C, Formate salts (e.g., HCOONH₄) | Avoids the use of flammable H₂ gas; neutral conditions. | acs.org |

| Homogeneous Hydrogenolysis | Rhodium complexes (e.g., RhCl₃py₃-NaBH₄) | Effective for aryl halides in a homogeneous solution. | rsc.org |

| Organic Photoredox Catalysis | Organic dye, light source, H-atom donor | Mild, metal-free conditions. | researchgate.net |

Reactivity of the 1-Chloromethylvinyl Moiety

The 1-chloromethylvinyl group is a versatile functional unit, possessing both a reactive double bond (vinyl group) and a labile carbon-chlorine bond in an allylic position (chloromethyl group). This combination allows for a wide range of chemical transformations.

The double bond in the 1-chloromethylvinyl substituent is susceptible to both electrophilic and radical additions.

Electrophilic Addition: The addition of electrophiles to the vinyl group is expected to proceed via the formation of a resonance-stabilized allylic carbocation. pressbooks.pub The initial attack of an electrophile (E+) on the terminal carbon of the double bond would generate a tertiary carbocation adjacent to the pyridine ring, which is also an allylic carbocation. This intermediate is stabilized by resonance, with the positive charge delocalized over the tertiary carbon and the carbon of the chloromethyl group. The subsequent attack by a nucleophile (Nu-) can then occur at either of these electrophilic centers, potentially leading to a mixture of 1,2- and 1,4-addition products. The regioselectivity of this reaction is governed by both electronic and steric factors. pressbooks.pubfiveable.me

Table 1: Potential Electrophilic Addition Reactions

| Reagent | Electrophile (E+) | Nucleophile (Nu-) | Expected Major Product(s) |

| HBr | H+ | Br- | 3-Bromo-5-(1-bromo-1-chloroethyl)pyridine and 3-Bromo-5-(1-(bromomethyl)-1-chloroethyl)pyridine |

| H₂O / H⁺ | H+ | H₂O | 1-(3-Bromo-5-pyridinyl)-1-chloroethan-1-ol |

| Br₂ | Br+ | Br- | 3-Bromo-5-(1,2-dibromo-1-chloroethyl)pyridine |

This table is illustrative of expected reactions based on general principles of electrophilic addition to alkenes.

Radical Addition: In the presence of a radical initiator, radical species can add to the vinyl double bond. The addition of a radical (R•) would preferentially occur at the terminal carbon to form a more stable tertiary allylic radical. This intermediate can then react with a hydrogen donor or another molecule to complete the addition process. For instance, the radical addition of HBr, initiated by peroxides, would be expected to yield the anti-Markovnikov product where the bromine atom adds to the terminal carbon.

The vinyl group of this compound can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org In this type of reaction, the vinyl group reacts with a conjugated diene to form a six-membered ring. The reactivity of the vinyl group as a dienophile is influenced by the electronic nature of the pyridine ring and the chloro-substituent. Electron-withdrawing groups on the dienophile generally accelerate the Diels-Alder reaction. masterorganicchemistry.com

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes would be an important consideration, with the formation of different constitutional isomers being possible. masterorganicchemistry.com The stereochemistry of the reaction is typically controlled, with the relative orientation of the substituents on the dienophile and diene being retained in the product.

Table 2: Illustrative Diels-Alder Reactions

| Diene | Expected Product |

| 1,3-Butadiene | 1-(3-Bromo-5-pyridinyl)-1-(chloromethyl)cyclohex-3-ene |

| Cyclopentadiene | 5-(3-Bromo-5-pyridinyl)-5-(chloromethyl)bicyclo[2.2.1]hept-2-ene |

| 1-Methoxy-1,3-butadiene | 4-Methoxy-1-(3-bromo-5-pyridinyl)-1-(chloromethyl)cyclohex-3-ene |

This table presents hypothetical products of Diels-Alder reactions.

The chloromethyl group, being an allylic halide, is highly reactive towards nucleophilic substitution and is also prone to elimination reactions. ncert.nic.inscience-revision.co.uk

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism. libretexts.org An S(_N)2 reaction would involve a backside attack by the nucleophile, leading to inversion of configuration if the carbon were chiral. libretexts.org An S(_N)1 reaction would proceed through the formation of a resonance-stabilized allylic carbocation, leading to a mixture of products and potentially racemization. The choice of mechanism is influenced by the nucleophile, solvent, and reaction conditions. utexas.edu

Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination of HCl can occur, leading to the formation of a conjugated diene system. iitk.ac.inlumenlearning.com This reaction, typically following an E2 mechanism, requires an anti-periplanar arrangement of a proton and the leaving group. msu.edu E1 elimination is also possible, proceeding through the same allylic carbocation intermediate as the S(_N)1 reaction. pharmaguideline.com The competition between substitution and elimination is a key factor in the reactions of the chloromethyl group. libretexts.org

Table 3: Potential Nucleophilic Substitution and Elimination Products

| Reagent/Conditions | Reaction Type | Product |

| NaOH, H₂O | S(_N)1 / S(_N)2 | 1-(3-Bromo-5-pyridinyl)prop-2-en-1-ol |

| NaCN, DMSO | S(_N)2 | 2-(3-Bromo-5-pyridinyl)-2-propenenitrile |

| KOC(CH₃)₃, t-BuOH | E2 | 3-Bromo-5-(1-(methylene)allyl)pyridine |

This table provides examples of potential outcomes for reactions at the chloromethyl group.

The 1-chloromethylvinyl substituent has the potential to undergo various rearrangement reactions, particularly those involving carbocation intermediates. For instance, under conditions that favor an S(_N)1 reaction, the allylic carbocation formed upon departure of the chloride ion could potentially undergo rearrangement, although in this specific structure, the tertiary allylic cation is already quite stable.

Another possibility is an allylic rearrangement, where a nucleophile attacks the vinyl carbon with concomitant migration of the double bond and expulsion of the leaving group. This type of transformation is often catalyzed by transition metals.

Cascade and Tandem Reactions Facilitated by Multiple Reactive Sites

The presence of multiple reactive sites in this compound—the vinyl group, the allylic chloride, and the bromo-substituted pyridine ring—makes it an excellent candidate for cascade or tandem reactions. These are processes in which multiple bond-forming events occur in a single operation without the isolation of intermediates.

For example, a palladium-catalyzed reaction could initiate a cascade. Oxidative addition of a Pd(0) catalyst to the C-Cl bond would form a π-allylpalladium complex. researchgate.net This intermediate could then be attacked by a nucleophile. If the nucleophile is part of another molecule with a reactive site, a subsequent intramolecular reaction could take place.

Furthermore, the bromine atom on the pyridine ring can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and these could be combined with reactions at the 1-chloromethylvinyl moiety in a one-pot sequence to rapidly build molecular complexity. For instance, a Heck reaction at the vinyl group could be followed by a Suzuki coupling at the bromo-position, or a nucleophilic substitution at the chloromethyl group could be followed by a Sonogashira coupling. The strategic choice of catalysts and reaction conditions would be crucial to control the sequence of events in these cascade processes. rsc.org

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 1 Chloromethylvinyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR analysis is fundamental for the structural elucidation of organic molecules. However, specific NMR data for 3-Bromo-5-(1-chloromethylvinyl)pyridine is not available in the public domain.

Comprehensive 1H, 13C, and Heteronuclear NMR Spectral Assignments

Without experimental or predicted spectra, a definitive assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts, as well as coupling constants for this compound, cannot be provided. Such data would be crucial for confirming the molecular structure, including the substitution pattern on the pyridine (B92270) ring and the geometry of the vinyl group.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional (2D) NMR techniques are instrumental in establishing covalent bond connectivity and spatial relationships between atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would be essential for unambiguously assigning all proton and carbon signals and confirming the through-bond and through-space correlations within the this compound molecule. The lack of this data precludes a detailed discussion of its molecular connectivity and stereochemistry.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound.

Accurate Mass Determination and Elemental Composition Analysis

Specific high-resolution mass spectrometry data for this compound is not publicly documented. This information would allow for the experimental verification of its chemical formula, C₈H₇BrClN, by providing a highly accurate mass measurement.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) experiments would provide valuable insights into the fragmentation pathways of the protonated or radical cation of this compound. By analyzing the daughter ions produced, one could deduce the stability of different parts of the molecule and propose fragmentation mechanisms. This information is currently unavailable.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. No specific IR or Raman spectra for this compound have been reported in the literature, preventing an analysis of its characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational frequencies of different bonds. For this compound, the FTIR spectrum would be characterized by a combination of vibrations from the pyridine ring, the vinyl group, the chloromethyl group, and the carbon-bromine bond.

The pyridine ring itself gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the ring are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ range. The pattern of these bands can sometimes provide information about the substitution pattern on the ring. In-plane and out-of-plane C-H bending vibrations also generate characteristic absorptions at lower frequencies.

The vinyl group (-C=CH₂) introduces distinct vibrational modes. The C=C stretching vibration is expected to appear as a band of medium intensity around 1640-1620 cm⁻¹. The C-H stretching vibration of the vinyl group would likely overlap with the aromatic C-H stretches.

The presence of halogen atoms is also detectable. The C-Br stretching vibration typically occurs in the 700-500 cm⁻¹ region of the spectrum. The C-Cl stretch from the chloromethyl (-CH₂Cl) group is expected to be found in the 800-600 cm⁻¹ range. These absorptions can sometimes be weak and may be coupled with other vibrations in the molecule.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 |

| Pyridine Ring | C=C and C=N Stretch | 1600 - 1400 |

| Vinyl Group | C=C Stretch | 1640 - 1620 |

| Chloromethyl Group | C-Cl Stretch | 800 - 600 |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to FTIR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a bond. Therefore, non-polar or symmetric bonds often produce strong Raman signals.

For this compound, the C=C bond of the vinyl group and the aromatic ring stretching vibrations are expected to be strong in the Raman spectrum. The symmetric vibrations of the pyridine ring, which may be weak in the FTIR spectrum, could be more prominent in the Raman spectrum. The C-Br and C-Cl stretching vibrations are also Raman active and would be expected in the lower frequency region of the spectrum. The combination of both FTIR and Raman data provides a more complete picture of the vibrational properties of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

For this compound, a single crystal X-ray diffraction study would reveal the precise geometry of the pyridine ring and its substituents. It would confirm the planarity of the pyridine ring and determine the orientation of the vinyl and chloromethyl groups relative to the ring.

The bond lengths within the pyridine ring are expected to be intermediate between those of single and double bonds, reflecting its aromatic character. The C-Br and C-Cl bond lengths would be consistent with typical values for such bonds on an aromatic ring and an alkyl group, respectively. The C=C double bond of the vinyl group would be significantly shorter than the C-C single bonds.

Bond angles around the sp² hybridized carbons of the pyridine ring and the vinyl group would be approximately 120°. The geometry around the sp³ hybridized carbon of the chloromethyl group would be tetrahedral, with bond angles around 109.5°.

Torsional angles would describe the rotational orientation of the substituents. For instance, the torsional angle between the plane of the pyridine ring and the plane of the vinyl group would indicate the degree of conjugation between these two parts of the molecule.

Table 2: Expected Bond Lengths and Angles for this compound

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-C (Pyridine) | ~1.39 Å |

| Bond Length | C-N (Pyridine) | ~1.34 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C=C (Vinyl) | ~1.34 Å |

| Bond Length | C-Cl | ~1.78 Å |

| Bond Angle | C-C-C (Pyridine) | ~120° |

| Bond Angle | C-N-C (Pyridine) | ~117° |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, several types of non-covalent interactions would be expected to play a role.

Halogen bonding, an interaction involving the electrophilic region of a halogen atom (in this case, bromine or chlorine) and a nucleophilic site, could be a significant factor in the crystal packing. The nitrogen atom of the pyridine ring is a potential halogen bond acceptor.

Pi-stacking interactions between the aromatic pyridine rings of adjacent molecules are also likely to be present, contributing to the stability of the crystal structure. Additionally, weaker van der Waals forces would be present throughout the crystal lattice. The specific arrangement of molecules would aim to maximize these attractive interactions, leading to an ordered three-dimensional structure.

Theoretical and Computational Chemistry Studies on 3 Bromo 5 1 Chloromethylvinyl Pyridine

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are essential for elucidating the fundamental properties of a molecule. For 3-Bromo-5-(1-chloromethylvinyl)pyridine, such studies would provide a foundational understanding of its behavior at the molecular level.

Electronic Structure, Charge Distribution, and Molecular Orbital Analysis

Currently, there is no specific published research detailing the electronic structure, charge distribution, or molecular orbital analysis of this compound. A computational investigation, likely using DFT with a suitable basis set such as B3LYP/6-31G(d,p), could determine key electronic parameters. mdpi.com This analysis would typically involve mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. Furthermore, analysis of the HOMO and LUMO would provide insights into the molecule's kinetic stability and its propensity to participate in chemical reactions.

Conformational Landscape and Energetic Minima

The presence of a rotatable bond between the pyridine (B92270) ring and the vinyl group suggests that this compound can exist in multiple conformations. A systematic computational scan of the potential energy surface would be necessary to identify the various stable conformers and their relative energetic minima. This type of analysis is crucial for understanding the molecule's flexibility and the predominant shapes it adopts under different conditions. As of now, no such conformational analysis for this specific compound has been reported.

Prediction of Spectroscopic Properties (NMR chemical shifts, vibrational frequencies)

While experimental spectroscopic data may exist, theoretical predictions of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) for this compound are not available in the literature. Computational methods can provide valuable assistance in the assignment of experimental spectra. Theoretical calculations of these properties would allow for a direct comparison with experimental data, aiding in the structural confirmation of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult to obtain through experimental means alone. For this compound, which possesses multiple reactive sites, such studies would be particularly insightful.

Transition State Characterization and Activation Energy Calculations

To date, no computational studies have been published that characterize the transition states or calculate the activation energies for reactions involving this compound. Such calculations are fundamental to understanding the kinetics and feasibility of potential chemical transformations, such as nucleophilic substitution at the chloromethyl group or cross-coupling reactions at the bromo-substituted position.

Intrinsic Reaction Coordinate (IRC) Pathways for Key Transformations

The elucidation of Intrinsic Reaction Coordinate (IRC) pathways provides a detailed map of a chemical reaction, connecting the reactants, transition state, and products. This analysis confirms that a calculated transition state indeed corresponds to the reaction of interest. For key transformations of this compound, IRC calculations would offer a step-by-step visualization of the reaction mechanism at the molecular level. However, no such IRC analyses for this compound are currently available in the scientific literature.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Similarly, there is no evidence of molecular dynamics (MD) simulations having been performed on this compound to investigate its conformational flexibility and the effects of solvation. MD simulations are instrumental in understanding how a molecule behaves over time in a specific environment, such as in a solvent. These simulations could provide valuable data on the molecule's preferred three-dimensional shapes (conformers), the energy barriers between them, and how solvent molecules arrange themselves around the solute, all of which influence the compound's physical and chemical properties.

Applications of 3 Bromo 5 1 Chloromethylvinyl Pyridine As a Versatile Chemical Intermediate

A Building Block for the Synthesis of Complex Heterocyclic Systems

The structural framework of 3-Bromo-5-(1-chloromethylvinyl)pyridine offers chemists a powerful tool for the construction of intricate heterocyclic architectures. The presence of both a bromine atom and a chloromethylvinyl group on the pyridine (B92270) core allows for sequential and selective reactions, enabling the synthesis of a variety of complex structures.

Precursor to Polysubstituted Pyridine Derivatives

The bromine atom on the pyridine ring serves as a versatile handle for the introduction of a wide range of substituents. Through well-established cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, various aryl, alkyl, and amino groups can be efficiently introduced at the 3-position of the pyridine ring. This allows for the generation of a vast library of polysubstituted pyridine derivatives with tailored electronic and steric properties.

The reactivity of the vinyl and chloromethyl moieties further expands the synthetic possibilities. The vinyl group can participate in various addition and cycloaddition reactions, while the chloromethyl group is susceptible to nucleophilic substitution, allowing for the attachment of a diverse set of functional groups. This multi-faceted reactivity makes this compound a key intermediate in the synthesis of highly functionalized pyridine-based molecules.

Table 1: Potential Reactions for the Synthesis of Polysubstituted Pyridines from this compound

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl group at the 3-position |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group at the 3-position |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group at the 3-position |

| Heck Coupling | Alkene, Pd catalyst, base | Substituted alkene at the 3-position |

| Nucleophilic Substitution | Nucleophile (e.g., R-OH, R-SH, R-NH2) | Ether, thioether, or amine at the chloromethyl position |

| Diels-Alder Reaction | Diene | Cyclohexene ring fused to the vinyl group |

Scaffold for Fused Pyridine Systems

The strategic placement of reactive sites in this compound facilitates its use as a scaffold for the construction of fused pyridine systems. Intramolecular cyclization reactions can be designed to create polycyclic aromatic compounds containing a pyridine ring. For instance, after modification of the bromine and chloromethylvinyl groups, subsequent ring-closing reactions can lead to the formation of novel heterocyclic frameworks with potential applications in medicinal chemistry and materials science.

Role in the Construction of Functional Organic Materials

The unique electronic and structural features of this compound make it an attractive precursor for the development of novel functional organic materials with tailored properties.

Precursor for Polymerizable Monomers

The vinyl group in this compound is a key functional group that allows it to act as a monomer in polymerization reactions. Through various polymerization techniques, such as free-radical, cationic, or ring-opening metathesis polymerization (ROMP), polymers incorporating the 3-bromo-5-pyridyl moiety can be synthesized. The properties of these polymers can be fine-tuned by copolymerization with other monomers, leading to materials with specific thermal, mechanical, and electronic characteristics.

Table 2: Potential Polymerization Methods for this compound

| Polymerization Method | Initiator/Catalyst | Potential Polymer Properties |

| Free-Radical Polymerization | AIBN, Benzoyl peroxide | Thermoplastics with varying molecular weights |

| Cationic Polymerization | Lewis acids (e.g., BF3, AlCl3) | Polymers with controlled stereochemistry |

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' or Schrock's catalyst | Well-defined polymers with high functional group tolerance |

Intermediate in the Synthesis of Optoelectronic Compounds

The pyridine ring is a well-known electron-deficient system, and its incorporation into larger conjugated molecules can significantly influence their electronic properties. By utilizing the reactive sites of this compound, chemists can synthesize novel organic compounds with potential applications in optoelectronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to introduce various substituents through cross-coupling reactions allows for the precise tuning of the energy levels (HOMO/LUMO) and charge transport properties of the final materials.

Derivatization for the Access to Diverse Chemical Libraries

The trifunctional nature of this compound makes it an ideal starting material for the generation of diverse chemical libraries for high-throughput screening in drug discovery and materials science. The sequential and orthogonal reactivity of its functional groups allows for the systematic and efficient synthesis of a large number of distinct compounds from a single precursor. This combinatorial approach accelerates the discovery of new molecules with desired biological activities or material properties.

Stereocontrolled Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For a molecule such as this compound, which possesses multiple reactive sites, the ability to control the three-dimensional arrangement of atoms during a chemical transformation is crucial for producing specific, single-enantiomer derivatives. While detailed research on the stereocontrolled synthesis of chiral derivatives specifically from this compound is not extensively documented in publicly available literature, established principles of asymmetric catalysis on analogous vinylpyridine systems can provide a framework for potential synthetic strategies.

The vinyl group in this compound is a key functional handle for introducing chirality. Methodologies for the asymmetric functionalization of vinylpyridines typically rely on the use of chiral catalysts that can differentiate between the two faces of the double bond. These catalysts create a chiral environment around the substrate, guiding the approach of a reagent to one side of the vinyl group over the other, thus leading to the preferential formation of one enantiomer.

Potential Strategies for Asymmetric Synthesis

Several catalytic asymmetric methods developed for other vinylpyridines could theoretically be adapted for this compound. These strategies often involve either activating the pyridine nucleus or coordinating to the vinyl group.

Chiral Brønsted Acid Catalysis: Chiral Brønsted acids, such as phosphoric acids, can protonate the nitrogen atom of the pyridine ring. This activation enhances the electrophilicity of the vinyl group, making it more susceptible to attack by nucleophiles. In an asymmetric conjugate addition, a chiral Brønsted acid can control the facial selectivity of the nucleophilic attack on the vinyl moiety, leading to the formation of a chiral product. The presence of the electron-withdrawing bromine atom at the 3-position of the pyridine ring could potentially influence the pKa of the pyridine nitrogen and the electronic properties of the vinyl group, which would be important considerations in designing such a reaction.

Transition Metal Catalysis: A variety of transition metals, in conjunction with chiral ligands, are known to catalyze asymmetric reactions on olefins. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction could potentially be employed. nih.gov While this is typically applied to dihydropyridines, it points to the possibility of transition metal-mediated carbometalation reactions. nih.gov Other potential reactions include asymmetric hydrogenation of the vinyl group to create a chiral ethyl substituent, or asymmetric hydroformylation to introduce a chiral aldehyde. The choice of chiral ligand (e.g., BINAP, DuPhos) would be critical in determining the enantioselectivity of such transformations.

Asymmetric Cycloadditions: The vinyl group can participate in cycloaddition reactions, such as [2+2] photocycloadditions. acs.org In the presence of a chiral sensitizer (B1316253) or a chiral catalyst that forms a complex with the substrate, these reactions can be rendered enantioselective. acs.org This would allow for the construction of chiral cyclobutane (B1203170) rings fused to the pyridine system.

The table below summarizes some of these potential stereocontrolled reactions that could be explored for the synthesis of chiral derivatives from vinylpyridines like this compound.

| Reaction Type | Catalyst Class | Potential Chiral Derivative |

| Asymmetric Conjugate Addition | Chiral Brønsted Acids (e.g., Chiral Phosphoric Acids) | Pyridine with a chiral carbon at the α-position of the vinyl group |

| Asymmetric Hydrogenation | Transition Metals (e.g., Rh, Ru) with Chiral Phosphine (B1218219) Ligands | Pyridine with a chiral (1-chloroethyl) substituent |

| Asymmetric Heck Reaction | Transition Metals (e.g., Rh, Pd) with Chiral Ligands | Chiral tetrahydropyridine (B1245486) derivatives |

| Asymmetric [2+2] Photocycloaddition | Chiral Photosensitizers or Catalysts | Chiral cyclobutane-fused pyridine derivatives |

It is important to note that the successful application of these methods to this compound would require significant experimental investigation and optimization. The steric and electronic properties of the bromo and chloromethyl substituents would likely play a significant role in the reactivity and the level of stereocontrol achieved. Further research in this area would be necessary to fully elucidate the potential of this compound as a precursor for chiral derivatives.

Future Research and Unexplored Potential of this compound

The unique structural features of this compound, a substituted pyridine containing bromo, chloro, and vinyl functional groups, position it as a versatile building block for the synthesis of novel and complex molecules. While specific research on this compound is not extensively documented, its chemical architecture opens up numerous avenues for future investigation. This article explores potential future research directions and unexplored applications for this promising chemical entity, focusing on sustainable synthesis, novel catalytic transformations, integration into flow chemistry systems, and advanced derivatization strategies.

Future Research Directions and Unexplored Avenues

The multifunctionality of 3-Bromo-5-(1-chloromethylvinyl)pyridine makes it a prime candidate for a variety of chemical transformations. Future research is anticipated to focus on harnessing its reactive sites—the pyridine (B92270) ring, the bromine atom, the vinyl group, and the chloromethyl group—to construct diverse molecular frameworks.

Current synthetic methodologies for pyridine derivatives often rely on traditional heating methods, which can be energy-intensive and time-consuming. researchgate.netacs.org Future research should prioritize the development of more environmentally friendly and efficient synthetic routes to this compound and its derivatives.

One promising approach is the adoption of microwave-assisted synthesis. This technique has been shown to significantly reduce reaction times, improve yields, and often leads to cleaner reaction profiles for the synthesis of various pyridine derivatives. researchgate.netacs.orgnih.gov The advantages of microwave irradiation include rapid and uniform heating, which can accelerate reaction rates and minimize the formation of byproducts. acs.orgbeilstein-journals.org

Another key area for development is the use of greener catalysts and solvent systems. For instance, one-pot multicomponent reactions represent a highly efficient and atom-economical approach to constructing complex molecules like substituted pyridines. researchgate.netnih.gov These reactions, often performed under solvent-free or in environmentally benign solvents like ethanol, align well with the principles of green chemistry. researchgate.netacs.org

| Synthetic Protocol | Key Advantages | Potential Application |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner products researchgate.netacs.orgnih.gov | Rapid and efficient synthesis of this compound precursors and derivatives. |

| One-Pot Multicomponent Reactions | High atom economy, simplified procedures, reduced waste researchgate.netnih.gov | Convergent synthesis of complex molecules starting from simple precursors related to the target compound. |

| Green Catalysts and Solvents | Reduced environmental impact, improved safety researchgate.netacs.org | Development of eco-friendly synthetic routes using recyclable catalysts and non-toxic solvents. |

The presence of multiple reactive sites in this compound makes it an excellent substrate for a wide range of catalytic transformations. The bromine atom is particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds. mdpi.com This would allow for the introduction of various aryl or alkyl groups at the 3-position of the pyridine ring, leading to a diverse library of new compounds.

The vinyl group offers another handle for functionalization. For instance, ruthenium-catalyzed alkylation of vinylpyridines has been reported, enabling the formation of new carbon-carbon bonds at the β-position of the vinyl group. rsc.org Such transformations could be explored to introduce a variety of substituents, further expanding the molecular diversity accessible from this starting material. Additionally, poly(vinylpyridine) and its derivatives have been utilized as supports for various catalysts, suggesting that polymers derived from this compound could have interesting catalytic properties. researchgate.netrsc.org

| Catalytic Transformation | Reactive Site | Potential Outcome |

| Suzuki-Miyaura Coupling mdpi.com | Bromine atom | Introduction of aryl or alkyl groups. |

| Ruthenium-Catalyzed Alkylation rsc.org | Vinyl group | Formation of new C-C bonds at the β-position. |

| Polymer-Supported Catalysis researchgate.netrsc.org | Vinyl group | Creation of novel catalytic materials. |

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved safety, better process control, and enhanced scalability. sci-hub.semdpi.com The synthesis of pyridine derivatives has been successfully demonstrated in continuous flow reactors, often coupled with microwave heating to accelerate the reactions. beilstein-journals.orgresearchgate.net

Integrating the synthesis and subsequent transformations of this compound into flow systems could lead to more efficient and reproducible manufacturing processes. sci-hub.se Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. mdpi.com This approach is particularly beneficial for reactions that are exothermic or involve hazardous reagents, as the small reaction volume in a flow reactor minimizes safety risks. sci-hub.se The development of continuous flow processes for the synthesis of this compound and its derivatives would be a significant step towards its potential large-scale production and application. beilstein-journals.orgresearchgate.net

| Flow Chemistry Advantage | Impact on Synthesis |

| Enhanced Safety sci-hub.se | Minimized risk when handling reactive intermediates. |

| Precise Process Control mdpi.com | Improved yields and product purity. |

| Scalability beilstein-journals.orgresearchgate.net | Facile transition from laboratory to industrial production. |

The unique combination of functional groups in this compound provides a platform for the construction of novel and complex molecular architectures. The chloromethyl group, for example, is a versatile handle for introducing a wide range of nucleophiles, leading to the formation of ethers, esters, amines, and other functional groups.

Furthermore, the pyridine nitrogen can be utilized in derivatization reactions. For instance, pyridine is often used as a catalyst and solvent in derivatization procedures for gas chromatography-mass spectrometry (GC-MS) analysis, highlighting its reactivity. mdpi.comresearchgate.netresearchgate.net The strategic functionalization of the pyridine ring, in combination with modifications at the bromo, chloro, and vinyl positions, could lead to the synthesis of molecules with unique three-dimensional structures and potentially novel biological or material properties. Late-stage functionalization strategies, which involve modifying a complex molecule in the final steps of a synthesis, could also be applied to derivatives of this compound to rapidly generate a library of analogues for screening. nih.govacs.org

| Functional Group | Derivatization Strategy | Potential New Architectures |

| Chloromethyl group | Nucleophilic substitution | Ethers, esters, amines, thiols. |

| Pyridine nitrogen | Quaternization, N-oxide formation | Pyridinium (B92312) salts, N-oxides with altered electronic properties. |

| Multiple sites | Sequential or one-pot multi-functionalization | Complex, polycyclic, and cage-like structures. |

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-5-(1-chloromethylvinyl)pyridine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves halogenation and vinylation steps. For bromination, N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) is effective for introducing bromine at the pyridine's 3-position . The chloromethylvinyl group can be introduced via Heck coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (80–120°C) . Yield optimization involves:

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction rates.

- Catalyst loading : 2–5 mol% Pd catalysts balance cost and efficiency.

- Temperature control : Lower temperatures (≤100°C) reduce side reactions in halogenated systems .

Example: A 78% yield was reported for a similar compound using Suzuki-Miyaura coupling under inert conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., vinyl proton signals at δ 5.5–6.5 ppm and pyridine ring protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 261.95 for C₈H₆BrClN) .

- X-ray Crystallography : Resolve stereochemistry and bond angles, critical for confirming the chloromethylvinyl group’s orientation .

Q. What common chemical reactions are feasible for modifying this compound?

- Methodological Answer : Key reactions include:

- Nucleophilic Substitution : The bromine atom undergoes SNAr reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO) .

- Cross-Coupling : Suzuki-Miyaura or Heck couplings enable aryl/vinyl group introductions at the 3-position .

- Oxidation/Reduction : The chloromethyl group can be oxidized to a carbonyl or reduced to a methyl group using NaBH₄/LiAlH₄ .

Advanced Research Questions

Q. How do electronic effects of the chloromethylvinyl substituent influence the reactivity of the pyridine ring in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine and vinyl groups reduce electron density at the pyridine ring, accelerating oxidative addition in Pd-catalyzed couplings. Computational studies (DFT) show a 0.3 eV decrease in LUMO energy, enhancing electrophilicity at the 3-position . However, steric hindrance from the bulky vinyl group may slow transmetallation steps. Mitigation strategies include:

- Using bulky phosphine ligands (e.g., XPhos) to stabilize Pd intermediates.

- Optimizing reaction time (12–24 hrs) to ensure completion .

Q. What computational approaches are recommended for modeling the electronic structure and reaction pathways of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-31G(d,p) basis sets predict frontier molecular orbitals (FMOs) and regioselectivity in substitution reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. toluene) .

- Docking Studies : For biological applications, AutoDock Vina models interactions with enzyme active sites (e.g., kinase inhibitors) .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated pyridine derivatives like this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Purity Validation : Use HPLC (≥95% purity) and elemental analysis to rule out contaminants .

- Dose-Response Curves : EC₅₀/IC₅₀ comparisons across studies (e.g., antimicrobial assays at pH 7.4 vs. 6.8) .

- Meta-Analysis : Pool data from multiple studies (e.g., J. Mol. Struct., 2018) to identify trends in structure-activity relationships .

Q. What strategies are effective for designing derivatives of this compound with enhanced target specificity in enzyme inhibition?

- Methodological Answer :

- Bioisosteric Replacement : Substitute chlorine with trifluoromethyl to improve metabolic stability .

- Fragment-Based Design : Use X-ray co-crystallography to identify key binding motifs (e.g., hydrogen bonds with kinase ATP pockets) .

- QSAR Modeling : Correlate Hammett σ values of substituents with inhibitory potency (e.g., R² > 0.85 for CYP450 isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.